molecular formula C6H7BrOS B1444108 (S)-1-(4-Bromothiophen-2-yl)ethanol CAS No. 1344958-87-7

(S)-1-(4-Bromothiophen-2-yl)ethanol

Cat. No.: B1444108
CAS No.: 1344958-87-7
M. Wt: 207.09 g/mol
InChI Key: DPTFBIIZOCHASS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Bromothiophen-2-yl)ethanol: is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-thiophenemethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield (4-bromothiophen-2-yl)methanol . This intermediate can then be subjected to asymmetric reduction to obtain the desired (S)-1-(4-Bromothiophen-2-yl)ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of chiral catalysts or enzymes in the reduction step can ensure the production of the (S)-enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromothiophen-2-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or alkoxides (RO-).

Major Products Formed

    Oxidation: Formation of (S)-1-(4-Bromothiophen-2-yl)acetaldehyde or (S)-1-(4-Bromothiophen-2-yl)acetic acid.

    Reduction: Formation of (S)-1-(thiophen-2-yl)ethanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Bromothiophen-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromothiophen-2-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties can be exploited to develop conductive polymers or other advanced materials.

Comparison with Similar Compounds

(S)-1-(4-Bromothiophen-2-yl)ethanol can be compared with other similar compounds such as:

    (S)-1-(4-Chlorothiophen-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine. May exhibit different reactivity and biological activity.

    (S)-1-(4-Methylthiophen-2-yl)ethanol: Contains a methyl group instead of bromine. Likely to have different electronic properties and applications.

    (S)-1-(4-Fluorothiophen-2-yl)ethanol: Fluorine substitution can significantly alter the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s overall properties.

Properties

IUPAC Name

(1S)-1-(4-bromothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTFBIIZOCHASS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CS1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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